Ziprasidone N-Oxide-d8 is a deuterated derivative of ziprasidone, an atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. This compound is notable for its unique pharmacological properties and is classified under small molecules. Deuteration, which involves replacing hydrogen atoms with deuterium, can influence the pharmacokinetics and metabolic stability of the drug, potentially enhancing its therapeutic efficacy.
Ziprasidone was first approved by the U.S. Food and Drug Administration in 2001. The synthesis of ziprasidone N-Oxide-d8 is derived from the parent compound ziprasidone, which is synthesized through various methods involving specific starting materials and reagents.
The synthesis of ziprasidone typically involves several key steps:
The synthesis of ziprasidone N-Oxide-d8 would involve similar steps but may include specific modifications to incorporate deuterium into the structure, enhancing its stability and altering its metabolic pathway.
The synthesis can be performed under controlled conditions (room temperature to 50°C) using suitable organic solvents, with reaction times typically ranging from 2 to 8 hours .
Ziprasidone N-Oxide-d8 retains the core structure of ziprasidone but includes deuterium atoms at specific positions. The structural formula can be represented as follows:
Ziprasidone N-Oxide-d8 may undergo various chemical reactions similar to those of ziprasidone, including:
The incorporation of deuterium can alter reaction kinetics and pathways, potentially affecting the stability and bioavailability of metabolites .
Ziprasidone acts primarily as an antagonist at dopamine D2 receptors and serotonin 5HT2A receptors. This dual action helps alleviate both positive and negative symptoms of schizophrenia:
Ziprasidone also exhibits activity at adrenergic α1 receptors and histamine H1 receptors, contributing to side effects like sedation .
Ziprasidone N-Oxide-d8 serves several scientific purposes:
Ziprasidone N-Oxide-d8 (CAS: 188797-76-4 unlabeled) is a deuterium-enriched derivative of the ziprasidone metabolite ziprasidone N-oxide. Its molecular formula, C21H13D8ClN4O2S, reflects the strategic replacement of eight hydrogen atoms with deuterium at specific molecular positions. This isotopic modification yields a molecular weight of 436.98 g/mol—distinct from the non-deuterated form (428.94 g/mol)—enabling precise differentiation in mass spectrometry-based analyses [1] [2] [3]. The compound’s structure comprises a benzisothiazole moiety linked to a deuterated piperazine N-oxide group and a chlorinated oxindole ring, with deuterium atoms confined to metabolically stable sites to preserve isotopic integrity during analytical applications [6] [8].
Table 1: Isotopic Composition and Key Properties
Property | Ziprasidone N-Oxide-d8 | Non-Deuterated Analog |
---|---|---|
Molecular Formula | C21H13D8ClN4O2S | C21H21ClN4O2S |
Molecular Weight (g/mol) | 436.98 | 428.94 |
CAS Number | 188797-76-4 (unlabeled) | 188797-76-4 |
Key Application | Internal standard for LC-MS | Reference metabolite |
Structurally, Ziprasidone N-Oxide-d8 diverges from its parent drug, ziprasidone (C21H21ClN4OS; MW 412.94 g/mol), through two critical modifications:
The N-oxidation significantly enhances polarity, reducing logP by ~1.5 units compared to ziprasidone. This property improves chromatographic separation in reversed-phase LC-MS systems, typically delaying retention by 2–3 minutes [6]. Meanwhile, deuterium substitution minimizes isotopic effects (kH/kD < 1.3) due to retention of C–D bond strength during metabolic processes, ensuring reliable pharmacokinetic extrapolations [6] [8].
Table 2: Structural and Functional Differences
Feature | Ziprasidone N-Oxide-d8 | Ziprasidone |
---|---|---|
Core Structure | Piperazine N-oxide + benzisothiazole | Piperazine + benzisothiazole |
Polarity | High (N-oxide group) | Moderate |
Molecular Weight (g/mol) | 436.98 | 412.94 |
Key Functional Role | Mass spectrometry internal standard | Antipsychotic API |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1